molecular formula C7H7NO B3014457 (S)-3-Oxiranyl-pyridine CAS No. 329281-07-4

(S)-3-Oxiranyl-pyridine

Cat. No. B3014457
CAS RN: 329281-07-4
M. Wt: 121.139
InChI Key: QLGZSSLYMJHGRQ-SSDOTTSWSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance can undergo .

Scientific Research Applications

Chemistry of Oxiranyl Remote Anions

(S)-3-Oxiranyl-pyridine, derived from α,β-epoxypyridines, exhibits significant potential in the field of organic chemistry. A study by Saisaha et al. (2009) investigated the deprotonation of α,β-epoxy pyridines at the β-position and their reactions with various electrophiles. This process was found to be highly regioselective, influenced by a chelation between lithium and the pyridine moiety, forming a five-membered cyclic intermediate. This indicates its potential use in regioselective synthesis processes (Saisaha, Pattama et al., 2009).

Catalytic Applications in Heterobimetallic Complexes

Another research by Mishra et al. (2009) demonstrated the use of the Co(3+) complex of pyridine-amide ligand as a building block for assembling heterobimetallic complexes. These complexes, incorporating this compound, were used for catalytic cyanosilylation of imines and ring-opening reactions of oxiranes and thiiranes, suggesting its potential in peripheral metal-selective catalytic reactions (Mishra, A. et al., 2009).

Water Treatment and Environmental Applications

Li et al. (2017) explored the application of pyridine, a related compound, in environmental sciences. They developed a dielectric barrier discharge (DBD) system for removing pyridine, a type of nitrogen heterocyclic compound, from drinking water. Their findings showed that pyridine degradation was mainly due to the oxidizing power of ozone and hydroxyl radical produced by the DBD system. This research provides insight into the potential environmental applications of related pyridine compounds in water treatment processes (Li, Yang et al., 2017).

Synthesis of Highly Functionalized Pyridines

Zhang et al. (2014) presented a novel Rh(III)-catalyzed one-pot process that uses the N-S bond as an internal oxidant for the synthesis of highly functionalized pyridines. This process, involving C-C/C-N bond formation and desulfonylation under mild conditions, highlights the versatility of pyridine compounds in organic synthesis (Zhang, Qian‐Ru et al., 2014).

Photocatalytic Degradation in Water

Maillard-Dupuy et al. (1994) conducted a study on the TiO2 photocatalytic degradation of pyridine in water. They found that pyridine was rapidly eliminated, with hydroxylation occurring primarily at position 2. This research is relevant for understanding the environmental degradation pathways and the potential of photocatalytic processes in the treatment of pyridine-related compounds (Maillard-Dupuy, C. et al., 1994).

Mechanism of Action

In pharmacology, the mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

3-[(2S)-oxiran-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-6(4-8-3-1)7-5-9-7/h1-4,7H,5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGZSSLYMJHGRQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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